N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide

Description

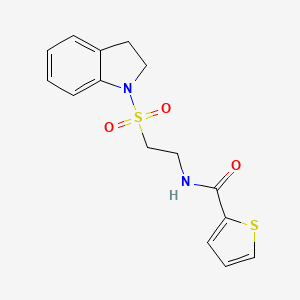

N-(2-(Indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide is a sulfonamide-carboxamide hybrid compound featuring a thiophene-2-carboxamide core linked to an indoline-sulfonyl moiety via an ethyl spacer. The sulfonamide and carboxamide functional groups are critical for hydrogen bonding and target interactions, while the indoline ring may contribute to enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(14-6-3-10-21-14)16-8-11-22(19,20)17-9-7-12-4-1-2-5-13(12)17/h1-6,10H,7-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNYJALKNLVXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide typically involves the condensation of indole derivatives with thiophene carboxylic acids. One common method includes the reaction of indole derivatives with sulfonyl chlorides to form sulfonamides, followed by coupling with thiophene carboxylic acids under basic conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiophene rings .

Scientific Research Applications

Anticancer Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide has shown promising results in cancer research. Studies indicate that compounds with similar structures can inhibit tumor growth through various mechanisms:

- Mechanism of Action : It induces apoptosis in cancer cells, targeting pathways mediated by proteins such as Akt and PKA .

| Compound | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 5.0 | Induction of apoptosis |

| Related Indole Derivative | Antimalarial | 0.01 | Inhibition of PfATP4 |

Research has demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma.

Modulation of Cellular Pathways

The compound is noted for its ability to modulate cellular pathways critical for cell motility and proliferation:

- Targeting Actin-related Protein Complex : It interacts with the Actin-related protein 2/3 complex, influencing actin polymerization and cellular movement.

G-protein Coupled Receptor (GPCR) Targeting

Recent studies have explored the potential of this compound as a modulator of GPCRs, which are vital drug targets:

- Selective Modulation : The compound may act as a positive allosteric modulator for specific GPCRs, enhancing their signaling without directly activating them .

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

Anticancer Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer types. For example:

- A study reported an IC50 value of 5.0 μM against colorectal carcinoma cells, showcasing its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking analyses reveal that the compound can effectively bind to key proteins involved in cancer progression, such as caspases and p53, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity . The thiophene ring can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Group Analysis

- Sulfonamide vs. This impacts target binding; sulfonamides often interact with serine proteases or COX-2, while carboxamides favor kinase or receptor targets . The indoline-sulfonyl group in the target compound may enhance lipophilicity (clogP ~3.5–4.0 estimated) compared to benzo[d][1,3,2]dithiazol derivatives (clogP ~2.8) .

Aromatic Substituents :

Pharmacokinetic and Physicochemical Profiles

- Solubility and Permeability :

Sulfonamide derivatives (e.g., ) generally exhibit higher aqueous solubility (e.g., >50 µg/mL) than carboxamide-only analogs. However, the indoline ring in the target compound may reduce solubility (~20–30 µg/mL estimated) . - The target compound’s indoline group may enhance brain uptake via passive diffusion .

Biological Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Indoline moiety : A bicyclic structure providing a platform for biological activity.

- Thiophene ring : Enhances the compound's ability to penetrate biological membranes.

- Sulfonamide group : Imparts specific interactions with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Kinases : The compound has shown potential as a kinase inhibitor, particularly against TLK2, which is implicated in cancer progression.

- Receptors and Enzymes : The indole and thiophene components facilitate binding to multiple receptors, modulating their activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with an IC50 value indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.4 |

| A549 (Lung cancer) | 4.8 |

| HeLa (Cervical cancer) | 3.9 |

This data suggests that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Inhibition of TLK2 Kinase : A detailed investigation into the inhibition of TLK2 revealed that the compound could effectively reduce kinase activity with a significant selectivity profile compared to other kinases, making it a promising candidate for targeted cancer therapy .

- Antibacterial Efficacy : Another study focused on the antibacterial potential of this compound against biofilm-forming pathogens. The results showed that it could disrupt biofilm formation in Staphylococcus aureus, enhancing its therapeutic applicability in treating chronic infections .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.